molecular formula C13H14BrNO B14251148 2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- CAS No. 333429-10-0

2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-

Katalognummer: B14251148
CAS-Nummer: 333429-10-0
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: WYRRAJUPISHEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- is a heterocyclic compound that features a pyran ring fused with a carbonitrile group and a bromomethyl phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- typically involves the reaction of 2H-pyran derivatives with bromomethyl phenyl compounds under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carbonitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also interact with biological molecules, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran-4-carbonitrile, tetrahydro-: Lacks the bromomethyl phenyl substituent, making it less reactive in certain substitution reactions.

    2-(Bromomethyl)tetrahydro-2H-pyran:

Uniqueness

2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- is unique due to the presence of both the bromomethyl phenyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

333429-10-0

Molekularformel

C13H14BrNO

Molekulargewicht

280.16 g/mol

IUPAC-Name

4-[2-(bromomethyl)phenyl]oxane-4-carbonitrile

InChI

InChI=1S/C13H14BrNO/c14-9-11-3-1-2-4-12(11)13(10-15)5-7-16-8-6-13/h1-4H,5-9H2

InChI-Schlüssel

WYRRAJUPISHEQO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C#N)C2=CC=CC=C2CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.